
Beta-Amyloid (26-39)
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Description
Beta-Amyloid (26-39) is a useful research compound. Molecular weight is 1315.6. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (26-39) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (26-39) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The search results provided offer information on amyloid-beta (Aβ) in the context of Alzheimer's disease (AD), but do not specifically address the applications of the compound "Beta-Amyloid (26-39)." However, some results discuss the broader role of Aβ peptides and related research, which can provide a foundation for understanding potential applications.
Understanding Amyloid-Beta and Alzheimer's Disease
Alzheimer's disease is widely believed to be driven by the production and deposition of β-amyloid peptide (Aβ) . The amyloid-β (Aβ) pathway is at the center of Alzheimer’s disease (AD) pathophysiology . The imbalance between Aβ neuronal production and extracellular clearance of Aβ is the upstream event of Aβ dyshomeostasis, associated with protein misfolding, aggregation, and incipient extracellular accumulation in plaques .
Amyloid-Beta Variants and their Significance
Several variants of the beta amyloid protein, differing only at their carboxy terminus (beta 1-39, beta 1-40, beta 1-42, and beta 1-43), have been identified as the major components of the cerebral amyloid deposits which are characteristic of Alzheimer's disease . Amyloid deposition is driven almost entirely by Aβ42, and not Aβ40 . Higher order, soluble oligomeric forms of Aβ are toxic to neurons and cause deficits in long term potentiation .
Amyloid Formation and Nucleation
Amyloid formation, like crystallization, is a nucleation-dependent phenomenon . The length of the C-terminus is a critical determinant of the rate of amyloid formation . Amyloid formation by the kinetically soluble peptides (e.g., beta 1-39, beta 1-40, beta 26-39, beta 26-40) can be nucleated, or "seeded", by peptides which include the critical C-terminal residues (beta 1-42, beta 26-42, beta 26-43, beta 34-42) . These results suggest that nucleation may be the rate-determining step of in vivo amyloidogenesis and that beta 1-42 and/or beta 1-43, rather than beta 1-40, may be the pathogenic protein(s) in AD .
Amyloid-Targeting Therapeutic Strategies
Properties
Molecular Weight |
1315.6 |
---|---|
sequence |
SNKGAIIGLMVGGV |
Origin of Product |
United States |
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